Boc-NH-PEG4-amine

Beschreibung

BenchChem offers high-quality Boc-NH-PEG4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-PEG4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWLERBLMBSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470666 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811442-84-9 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-NH-PEG4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG4-amine: Structure, Properties, and Core Applications

Introduction: The Strategic Importance of a Bifunctional Linker

In the intricate fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development, the linker molecule is not merely a passive spacer but a critical component that dictates the success of the final construct.[1] Boc-NH-PEG4-amine, a heterobifunctional linker, has emerged as an indispensable tool for researchers and drug developers. Its structure features a discrete tetraethylene glycol (PEG4) chain, which imparts flexibility and enhances the hydrophilicity of conjugates, thereby improving the solubility and pharmacokinetic properties of the parent molecule.[2][3][4][5]

One terminus of the molecule is a primary amine (-NH2), readily available for conjugation, while the other is a primary amine protected by a tert-butoxycarbonyl (Boc) group.[6] This orthogonal design is the key to its utility, allowing for controlled, sequential conjugation reactions. The Boc group is stable under a variety of conditions but can be cleanly removed under mild acidic conditions, revealing a second primary amine for subsequent modification.[7] This guide provides a comprehensive technical overview of Boc-NH-PEG4-amine, its molecular characteristics, and field-proven protocols for its application.

Molecular Profile and Physicochemical Properties

Understanding the precise molecular characteristics of Boc-NH-PEG4-amine is fundamental to its effective use in experimental design and data interpretation. The molecule's structure is defined by a central PEG4 spacer flanked by a Boc-protected amine and a free primary amine.

Core Structural and Physical Data

The quantitative data for Boc-NH-PEG4-amine are summarized below. These values are essential for calculating molar quantities for reactions, interpreting analytical data, and ensuring the correct compound is being used.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [PubChem CID: 11688612][8] |

| Molecular Formula | C15H32N2O6 | [PubChem CID: 11688612][8] |

| Molecular Weight (MW) | 336.42 g/mol | [PubChem CID: 11688612][8] |

| Exact Mass | 336.22603674 Da | [PubChem CID: 11688612][8] |

| CAS Number | 811442-84-9 | [TCI Chemicals] |

| Physical State | Liquid at 20°C | [TCI Chemicals] |

| Purity (Typical) | >90.0% (HPLC) | [TCI Chemicals] |

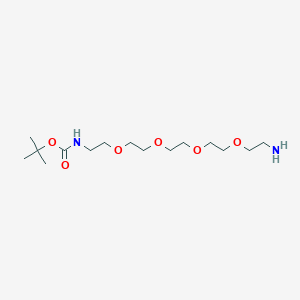

Structural Diagram

The diagram below illustrates the key functional components of the Boc-NH-PEG4-amine molecule, highlighting the Boc-protecting group, the flexible PEG4 spacer, and the reactive primary amine.

Caption: Functional block diagram of Boc-NH-PEG4-amine.

Key Applications in Research and Drug Development

The unique bifunctional and hydrophilic nature of Boc-NH-PEG4-amine makes it a versatile linker in several advanced applications.

-

Bioconjugation: PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or oligonucleotides, is a proven strategy to enhance therapeutic properties.[2][9] It can increase circulation half-life, improve stability, and reduce immunogenicity.[4][5][9] Boc-NH-PEG4-amine allows for precise, site-specific PEGylation.

-

PROTAC Development: In the rapidly advancing field of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[1] The length and flexibility of the PEG4 chain in Boc-NH-PEG4-amine are crucial for facilitating the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) that leads to protein degradation.[1]

-

Drug Delivery: By improving the water solubility of hydrophobic drugs, PEG linkers like Boc-NH-PEG4-amine make them more suitable for administration and can be incorporated into more complex drug delivery systems.[2][3][4]

Experimental Protocols and Methodologies

The following protocols are provided as a guide for the two most common reaction steps involving Boc-NH-PEG4-amine: Boc-group deprotection and subsequent conjugation of the newly freed amine.

Protocol 1: Boc Group Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies its removal post-reaction.

Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine.

Materials:

-

Boc-NH-PEG4-amine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve Boc-NH-PEG4-amine in anhydrous DCM (e.g., 10 mL DCM per 1 mmol of substrate).

-

Acidification: Cool the solution in an ice bath (0°C). Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).[10]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM.

-

Carefully neutralize the solution by washing with saturated sodium bicarbonate solution. Caution: CO2 evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected H2N-PEG4-amine. The product is often a TFA salt if the neutralization step is omitted, which may be suitable for direct use in the next step.

-

Protocol 2: Conjugation to an NHS Ester

Once deprotected, the resulting primary amine can be readily conjugated to an amine-reactive electrophile, such as an N-hydroxysuccinimide (NHS) ester.

Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct.[11] The reaction is pH-dependent; a slightly basic pH (8.0-9.0) ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester.[12]

Materials:

-

Deprotected H2N-PEG4-amine (from Protocol 1)

-

Molecule functionalized with an NHS ester

-

Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13]

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5).[12]

Step-by-Step Procedure:

-

Dissolution: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.[14] Dissolve the H2N-PEG4-amine in the reaction buffer.

-

Reaction Initiation: Add the NHS ester solution to the amine solution. A molar excess (1.5-5 equivalents) of the amine is often used to drive the reaction to completion. If performing in an organic solvent, add 2-3 equivalents of DIPEA or TEA.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect from light if using fluorescent dyes.[14]

-

Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Purification: The final conjugate is typically purified to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[9][][16]

Workflow Visualization

The following diagram outlines the sequential process of deprotection followed by conjugation, a common workflow utilizing Boc-NH-PEG4-amine.

Caption: A typical experimental workflow using Boc-NH-PEG4-amine.

Conclusion

Boc-NH-PEG4-amine is a high-utility molecular tool whose value lies in its precisely defined structure and bifunctional nature. The combination of a reactive primary amine, a stable yet easily removable Boc-protecting group, and a hydrophilic PEG4 spacer provides researchers with a robust platform for controlled, stepwise synthesis. This enables the construction of complex bioconjugates, advanced drug delivery systems, and highly efficacious PROTACs. The protocols and data presented in this guide offer a validated framework for harnessing the full potential of this versatile linker in demanding research and development applications.

References

- Benchchem.

- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- Creative PEGWorks.

- PurePEG. What is a PEG Linker and Its Role in Drug Delivery.

- PubChem (NIH). Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612.

- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Technology Networks.

- ADC Review.

- BOC Sciences.

- Tocris Bioscience.

- Benchchem. Application Notes: Boc-Aminooxy-PEG4-NH2 as a Linker for PROTAC Development.

- PubChem (NIH). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)

- BioPharm International.

- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- PubChem (NIH). tert-butyl N-{2-[2-(2-aminoethoxy)

- BroadPharm. Protocol for PEG NHS Ester.

- Tokyo Chemical Industry (India) Pvt. Ltd. Boc-NH-PEG4-amine 811442-84-9.

- AWS. PEG-Mediated Catalyst-free Facile Protocol for N-Boc Protection of Amines under Solvent-free Conditions.

- TCI EUROPE N.V. Boc-NH-PEG4-amine 811442-84-9.

- MacSphere - McMaster University.

- TCI Chemicals. Boc-NH-PEG4-amine | 811442-84-9.

- Biopharma PEG. BOC-NH-PEG4-NH2, 811442-84-9.

- PurePEG. Boc-NH-PEG4-NHS.

- BOC Sciences.

- Benchchem. The Strategic Application of BnO-PEG4-Boc in PROTAC Synthesis: An In-depth Technical Guide for Emerging Researchers.

- ResearchGate.

- Thieme. A Solid Way to Purify Polyethylene Glycols.

- PubChem (NIH). tert-Butyl [2-(2-aminoethoxy)

- J&K Scientific. Boc-NH-PEG4-amine, 97% | 811442-84-9.

- Advanced ChemTech. Boc-NH-PEG4-CH2CH2COOH.

- Immunomart. Boc-NH-PEG4-Ms.

- Fisher Scientific. Amine Protection / Deprotection.

- PubChem (NIH). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)

- MedchemExpress.com. Boc-NH-PEG4-C2-Boc | PROTAC Linkers.

- MedchemExpress.com. Boc-NH-PEG4-MS | PROTAC Linker.

- PubChem (NIH). Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612.

- ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?.

- Sigma-Aldrich. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)

- A&J PEPTIDE. t-Boc-N-amido-PEG4-amine,Boc-NH-PEG4-CH2CH2NH2.

- Huateng Pharma. BOC-NH-PEG4-NH2 | CAS:811442-84-9.

- The Royal Society of Chemistry. Experimental Procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. purepeg.com [purepeg.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. adcreview.com [adcreview.com]

- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. glenresearch.com [glenresearch.com]

- 12. interchim.fr [interchim.fr]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Boc-NH-PEG4-amine: A Versatile Tool in Modern Drug Discovery

Abstract

Boc-NH-PEG4-amine, chemically known as tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional chemical linker of significant interest in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core attributes, applications, and the underlying chemical principles that govern its utility. We will delve into its role in bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), supported by detailed protocols and expert insights to empower researchers in their experimental design and execution.

Introduction: The Architectural Significance of PEG Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery and protein engineering. PEG linkers are prized for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. Key advantages conferred by PEGylation include:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.

-

Reduced Immunogenicity: PEG chains can shield epitopes on therapeutic proteins, reducing their recognition by the immune system.

-

Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, thereby extending their circulation half-life.

Boc-NH-PEG4-amine emerges as a particularly versatile building block within this class. It features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a free terminal amine, providing orthogonal reactivity for sequential conjugation strategies. The discrete PEG4 chain offers a defined length, ensuring homogeneity in the final conjugate, a critical factor for regulatory approval and reproducible efficacy.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of Boc-NH-PEG4-amine is paramount for its successful application.

| Property | Value | Source |

| Chemical Formula | C13H28N2O5 | Broadpharm |

| Molecular Weight | 292.37 g/mol | Broadpharm |

| Appearance | Colorless to light yellow oil | Broadpharm |

| Purity | Typically >95% | Various Suppliers |

| Solubility | Soluble in DMSO, DMF, and DCM | Broadpharm |

| Storage | Store at -20°C, protect from moisture | Broadpharm |

Expert Insight: While soluble in several organic solvents, care should be taken to use anhydrous solvents, especially when the Boc-protected amine is the reactive species. The presence of water can lead to undesired side reactions. For reactions involving the free amine, aqueous buffers are often employed, but pH control is critical.

Core Applications in Drug Development

Bioconjugation and Surface Modification

The primary amine of Boc-NH-PEG4-amine serves as a versatile nucleophile for conjugation to various electrophilic functional groups present on biomolecules or surfaces.

Workflow for Amide Bond Formation:

An In-depth Technical Guide to Boc-NH-PEG4-amine: A Versatile Linker for Advanced Bioconjugation

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, commonly known as Boc-NH-PEG4-amine (CAS No. 811442-84-9). As a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, this molecule has become an indispensable tool for researchers, chemists, and drug development professionals. Its unique architecture, featuring a terminal primary amine and a readily deprotected Boc-carbamate, offers a strategic platform for the sequential assembly of complex biomolecules. We will delve into its core chemical properties, quality control standards, and provide field-proven protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), empowering scientists to leverage its full potential in therapeutic innovation.

Introduction: The Strategic Importance of PEG Linkers in Drug Development

The advent of targeted therapeutics has revolutionized medicine, demanding molecular tools that offer precision, control, and improved pharmacological properties. Polyethylene glycol (PEG) linkers have emerged as essential components in this landscape, prized for their hydrophilicity, biocompatibility, and non-immunogenic nature.[1][2] By covalently attaching PEG chains—a process known as PEGylation—to therapeutic molecules, researchers can significantly enhance water solubility, prolong circulatory half-life, and reduce enzymatic degradation.[3]

Boc-NH-PEG4-amine belongs to a sophisticated class of monodisperse PEG linkers, meaning it has a precisely defined structure and molecular weight, eliminating the heterogeneity found in traditional polydisperse polymers.[2] This guide focuses on the unique utility of Boc-NH-PEG4-amine, a molecule designed for controlled, stepwise bioconjugation. Its structure features a four-unit PEG chain that provides an optimal spatial arrangement between conjugated moieties. One terminus presents a reactive primary amine, while the other is capped with a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal design is the key to its versatility, allowing for the selective reaction of the primary amine, followed by the acidic cleavage of the Boc group to reveal a second amine for subsequent conjugation. This strategic approach is fundamental to the construction of complex heterobifunctional molecules like ADCs and PROTACs.[4][]

Physicochemical Properties and Handling

Understanding the fundamental properties of Boc-NH-PEG4-amine is critical for its effective use in synthesis and for ensuring its stability and integrity during storage.

Core Chemical Attributes

The key quantitative and qualitative data for Boc-NH-PEG4-amine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 811442-84-9 | [6] |

| Molecular Formula | C₁₅H₃₂N₂O₆ | [6] |

| Molecular Weight | 336.42 g/mol | [6][7] |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | [6] |

| Appearance | Colorless to light yellow clear, viscous liquid | [8][9] |

| Purity | Typically ≥95% (HPLC) | [9] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM) | [7] |

Structural Representation

The structure of Boc-NH-PEG4-amine is defined by its three key components: the Boc-protecting group, the hydrophilic PEG4 spacer, and the terminal primary amine.

Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the reagent's reactivity.

-

Storage Conditions: The compound should be stored at temperatures between 2-8°C or, for long-term stability, at -20°C.[7][10] It is crucial to keep the container tightly sealed and protected from light and moisture to prevent hydrolysis of the carbamate and potential oxidation.[11]

-

Safe Handling: Boc-NH-PEG4-amine is classified as a skin and eye irritant.[12][] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[12] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[14] In case of contact, wash the affected area thoroughly with water.[12]

Quality Control: A Self-Validating System

Ensuring the identity, purity, and structural integrity of Boc-NH-PEG4-amine is a prerequisite for reproducible and successful downstream applications. A multi-technique analytical approach provides a self-validating system for quality control.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of the linker by separating it from non-PEGylated impurities or related substances.

Step-by-Step Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since the PEG backbone lacks a strong UV chromophore, an ELSD is often preferred for accurate quantification.[15]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[16]

-

-

Sample Preparation:

-

Prepare a stock solution of Boc-NH-PEG4-amine at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Further dilute to a working concentration of 0.1-0.5 mg/mL for injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Gradient:

-

0-2 min: 20% B

-

2-18 min: Linear gradient from 20% to 80% B

-

18-20 min: Hold at 80% B

-

20-22 min: Return to 20% B

-

22-25 min: Re-equilibration at 20% B

-

-

Detector (ELSD): Nebulizer Temperature: 50°C; Drift Tube Temperature: 70°C; Gas Pressure (Nitrogen): 40-50 psi.[4]

-

-

Data Analysis:

-

The purity is calculated based on the relative peak area of the main component in the chromatogram. The primary peak should correspond to >95% of the total integrated area for a high-quality sample.

-

Structural Verification by NMR and Mass Spectrometry

NMR and MS are powerful techniques used to confirm the molecular structure and mass, ensuring the correct compound has been synthesized or purchased.

Expected Analytical Data:

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~1.45 (s, 9H), ~3.2-3.4 (m), ~3.6 (s, broad), ~5.0-5.5 (s, broad) | 1.45 ppm: Sharp singlet for the 9 equivalent protons of the Boc group.[14] 3.2-3.4 ppm: Multiplet for methylene protons adjacent to the carbamate nitrogen. ~3.6 ppm: Large, broad singlet corresponding to the repeating -(CH₂CH₂O)- units of the PEG backbone.[7] ~5.0-5.5 ppm: Broad singlet for the N-H proton of the carbamate.[8] The signals for protons adjacent to the terminal amine will also be present, typically upfield from the PEG backbone signals. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~28.5, ~40.5, ~70.5, ~79.0, ~156.0 | ~28.5 ppm: Methyl carbons of the Boc group. ~40.5 ppm: Methylene carbons adjacent to nitrogens. ~70.5 ppm: PEG backbone carbons. ~79.0 ppm: Quaternary carbon of the Boc group. ~156.0 ppm: Carbonyl carbon of the carbamate.[8] |

| ESI-MS | Ionization Mode | Positive | [M+H]⁺: m/z 337.23, [M+Na]⁺: m/z 359.21 |

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Boc-NH-PEG4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8][14]

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[14]

-

¹H NMR Acquisition: Use a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-5 seconds.[17]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative proton counts.[8][14]

Core Applications & Experimental Protocols

The heterobifunctional nature of Boc-NH-PEG4-amine makes it a premier linker for the stepwise synthesis of complex bioconjugates.

Application in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] Boc-NH-PEG4-amine serves as a flexible, hydrophilic linker connecting the target-binding ligand and the E3 ligase ligand.

Workflow for PROTAC Synthesis using Boc-NH-PEG4-amine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BocNH-PEG4-acid 876345-13-0 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Introduction: Enabling Complexity in Bioconjugation

An In-depth Technical Guide: The Strategic Function of the Boc Protecting Group in PEG Linkers

In the sophisticated landscape of drug development and bioconjugation, polyethylene glycol (PEG) linkers are foundational tools. Their inherent hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of therapeutic molecules have made them indispensable.[1][2][3] However, the synthesis of advanced molecular constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) requires a level of chemical precision that goes beyond the capabilities of a simple bifunctional spacer.[1][4] This precision is achieved through the strategic use of protecting groups, which temporarily mask the reactivity of a functional group, allowing for controlled, sequential chemical modifications.[4][5]

Among the arsenal of protecting groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone technology for amine protection.[6][7] Its application to PEG linkers provides a robust and versatile method for creating heterobifunctional reagents, which are essential for the stepwise assembly of complex bioconjugates.[1] This guide offers an in-depth exploration of the Boc group's function in PEG linker chemistry, detailing the underlying chemical principles, comparative advantages, and field-proven experimental protocols for its application.

The Core Chemistry: A Tale of Protection and Liberation

The utility of the Boc group is rooted in its unique chemical nature: it is exceptionally stable under a wide array of synthetic conditions, including basic and nucleophilic environments, yet can be cleanly and efficiently removed under mild acidic conditions.[6][7][8] This dichotomy is the key to its strategic power.

Mechanism of Boc Protection

The introduction of the Boc group onto a primary or secondary amine of a PEG linker is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][6][9] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. Typically conducted in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate, the reaction forms a stable carbamate linkage with high efficiency.[6][10][11]

Caption: General scheme for Boc protection of an amino-PEG linker.

Mechanism of Boc Deprotection

The removal of the Boc group, or deprotection, is its defining feature. It is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[4][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the carbon-oxygen bond.[12][13] This leads to the cleavage of the bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[12] The carbamic acid spontaneously decarboxylates, releasing the free amine (as its corresponding acid salt), carbon dioxide, and isobutene (from the tert-butyl cation).[5][12][13] The volatile nature of the byproducts simplifies the purification process, often requiring only solvent removal.

Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.

Core Function: Architecting Molecular Complexity

The primary function of the Boc group on a PEG linker is to serve as a temporary shield, enabling the controlled, stepwise construction of complex molecules.[7] This is particularly critical in the synthesis of heterobifunctional linkers, which possess different reactive groups at each terminus.[1][4]

A typical strategy involves starting with a PEG derivative that has two distinct functional groups, for example, a hydroxyl group and an amine. The amine can be selectively protected with a Boc group. The free hydroxyl group can then be modified or conjugated to a molecule of interest without affecting the masked amine. Once this initial conjugation is complete, the Boc group is removed under acidic conditions to reveal the amine, which is now available for reaction with a second molecule.[5] This orthogonal strategy prevents unwanted polymerization or side reactions and ensures a well-defined final product.[5][7]

Caption: Workflow for controlled sequential conjugation using a Boc-protected linker.

Comparative Analysis: Boc vs. Fmoc Protecting Groups

The choice of a protecting group is a critical decision in synthetic strategy. The most common alternative to the acid-labile Boc group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][14] The key difference lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one without affecting the other.[4][8] This is a cornerstone of modern solid-phase peptide synthesis (SPPS).[][]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cleavage Condition | Mild to strong acid (e.g., TFA)[5][8] | Base (e.g., 20% piperidine in DMF)[5] |

| Stability | Stable to bases and nucleophiles[5][8] | Stable to acids[5] |

| Cleavage Byproducts | Isobutene and CO₂ (volatile)[5] | Dibenzofulvene and its piperidine adduct[5] |

| Primary Application | Solution-phase synthesis, historical SPPS, protection of various amines[5][] | Dominant in modern SPPS for α-amino group protection[5][] |

| Orthogonality | Used with base-labile (Fmoc) or hydrogenolysis-cleavable (Cbz) groups[5] | Used with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt)[][] |

Causality in Choice: The decision to use Boc over Fmoc often depends on the overall synthetic scheme. If the target molecule or other protecting groups on the molecule are sensitive to acid, an Fmoc strategy is preferred. Conversely, if the molecule contains base-labile functionalities (e.g., certain esters), the Boc group provides a safer, orthogonal path.[][17] In the context of PEG linkers for bioconjugation, the Boc group is highly prevalent due to the excellent stability of the resulting carbamate and the straightforward, clean deprotection that is compatible with many biomolecules.

Applications in Advanced Therapeutics

Boc-protected PEG linkers are enabling technologies in the development of next-generation drugs.[1][7][18]

-

Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional PEG linker with a Boc-protected amine allows for the precise attachment of a potent cytotoxic drug to the linker first. Following purification, the Boc group is removed, and the exposed amine is then coupled to the antibody. This controlled process is vital for achieving a specific and uniform drug-to-antibody ratio (DAR), a critical quality attribute for ADC efficacy and safety.[7][18]

-

PROteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[4][19] The synthesis of these complex molecules relies heavily on Boc-protected PEG linkers to connect the target-binding ligand and the E3 ligase ligand in a stepwise fashion, preventing undesirable homodimerization and simplifying purification.[4][18]

Experimental Protocols

The following protocols provide a self-validating framework for the use of Boc-protected PEG linkers. Success is predicated on anhydrous conditions where noted and careful monitoring by analytical techniques.

Protocol 1: Boc Protection of an Amino-PEG Linker

This procedure describes a general method for the protection of a terminal amine on a PEG linker.[5]

Materials:

-

Amino-PEG linker (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)[5]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)[5]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate, 1M HCl, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (TEA or DIPEA) to the stirred solution.

-

Add (Boc)₂O to the solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

-

Purify further by column chromatography if necessary.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the efficient removal of the Boc group using TFA.[4][12]

Materials:

-

Boc-protected PEG linker (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.[12]

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[4][12] The addition is performed at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[12]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[12]

-

The product is the trifluoroacetate salt of the amine-terminated PEG linker, which can be used directly in subsequent steps or neutralized if the free amine is required.

Protocol 3: Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for verifying the structure of Boc-protected PEG linkers.[20]

Key Diagnostic Signals:

-

Boc Group: A sharp, characteristic singlet integrating to 9 protons appears at approximately 1.4 ppm. The disappearance of this signal is the primary indicator of successful deprotection.[12]

-

PEG Backbone: A complex multiplet, typically appearing between 3.5 and 3.7 ppm, corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

-

Terminal Groups: Signals corresponding to protons adjacent to the terminal functional groups will appear in distinct regions of the spectrum, allowing for confirmation of the linker's bifunctionality.

| Structural Feature | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.4 | Singlet | 9H |

| PEG Backbone (-CH₂CH₂O-) | ~3.5 - 3.7 | Multiplet | Varies with PEG length |

| -NH- of Boc-carbamate | ~5.0 - 5.5 | Broad Singlet | 1H |

Conclusion

The tert-butyloxycarbonyl (Boc) group is more than a simple protecting group; it is a strategic enabler of molecular precision. When applied to PEG linkers, it provides chemists with the control necessary to build sophisticated, multi-component architectures for advanced therapeutics. Its robust stability, combined with clean, acid-labile cleavage, makes it a cornerstone of synthetic strategies in drug delivery, ADC development, and PROTAC engineering.[4][7][18] A thorough understanding of its function, chemistry, and practical application is therefore essential for any researcher, scientist, or drug development professional working at the cutting edge of molecular medicine.

References

- Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers. (n.d.). BenchChem.

- A Head-to-Head Battle: Comparing Boc and Fmoc Protecting Group Strategies for PEG Linkers. (n.d.). BenchChem.

- A Comparative Guide to NMR Characterization of Boc-Protected PEG Linkers. (2025). BenchChem.

- The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide. (n.d.). BenchChem.

- The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide. (n.d.). BenchChem.

- Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm.

- Application Note and Protocol for Boc Deprotection of Hydroxy-PEG24-CH2-Boc. (n.d.). BenchChem.

- Application Notes and Protocols: The Use of Boc-PEG Linkers in Nanotechnology and Materials Research. (n.d.). BenchChem.

- An In-depth Technical Guide to Boc Protection in PEG Linkers for Researchers, Scientists, and Drug Development Professionals. (n.d.). BenchChem.

- Unlock Bioconjugation Potential with Boc-PEG Linkers. (2025). BroadPharm.

- The Strategic Role of the Boc Protecting Group on PEG Linkers: An In-depth Technical Guide. (n.d.). BenchChem.

- Boc-NH-PEG-amine (MW 5000). (n.d.). MedchemExpress.com.

- A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation. (n.d.). BenchChem.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.

- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

- How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. BOC Protection and Deprotection [pt.bzchemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hydrophilicity of PEG4 Spacers in Bioconjugation

Introduction: The Critical Role of the Linker in Bioconjugate Design

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics.[1][2] The creation of constructs like Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and fluorescently labeled proteins has revolutionized medicine.[1][3] However, the success of these complex molecules is not solely dependent on the properties of their individual components. The linker, a seemingly simple bridge, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of these complex molecules.[4]

Among the various linker technologies, the incorporation of a short, hydrophilic polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with the hydrophobicity and stability of bifunctional constructs.[4] While PEGylation in general is a well-established strategy to improve the properties of biotherapeutics, the use of discrete PEG (dPEG®) linkers, which have a precisely defined length and molecular weight, is essential for producing homogenous bioconjugates with reproducible pharmacological profiles.[1] The PEG4 spacer is a prime example of a dPEG® linker, offering a unique balance of hydrophilicity and defined spatial separation.[1]

This guide provides a comprehensive technical overview of the benefits of utilizing a PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Physicochemical Basis of PEG4 Hydrophilicity

The remarkable hydrophilicity of PEG stems from its fundamental chemical structure: repeating ethylene oxide units (-CH2CH2O-).[5][6] The ether oxygen atoms within this chain are capable of forming hydrogen bonds with water molecules.[7] This interaction leads to the formation of a tightly associated hydration shell around the PEG chain, effectively making the molecule "water-soluble".[8] This property is not merely superficial; it fundamentally alters the physicochemical behavior of any molecule to which the PEG4 spacer is attached.

The flexibility of the C-O bonds in the PEG backbone allows the chain to adopt various conformations, maximizing its interaction with the aqueous environment.[6] This dynamic hydration cloud is central to many of the advantages conferred by PEGylation.

Core Advantages of Employing PEG4 Spacers in Bioconjugation

The integration of a PEG4 spacer into a bifunctional linker imparts several advantageous physicochemical and biological properties. These benefits primarily stem from the hydrophilic and flexible nature of the ethylene glycol repeats.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are inherently hydrophobic.[4][9] This poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal pharmacokinetic profiles. The PEG4 spacer, with its repeating ether oxygens, forms hydrogen bonds with water molecules, creating a hydration shell that significantly improves the overall solubility of the bifunctional molecule.[4][8] This enhanced solubility is crucial for preventing aggregation, improving formulation stability, and ensuring better bioavailability.[4][10]

Improved Pharmacokinetics (PK)

PEGylation, even with a short PEG4 spacer, can have a significant impact on the pharmacokinetic properties of a bioconjugate.[4][11] The hydrophilic nature of the PEG4 spacer increases the hydrodynamic size of the modified molecule.[9][12] This "shielding" effect reduces renal clearance, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC) of the therapeutic in the body.[9][13] These favorable pharmacokinetic consequences have been successfully leveraged for a variety of therapeutic proteins, peptides, and small molecule drugs.[11]

Modulation of Immunogenicity

The PEG chain can act as a "stealth" agent, masking immunogenic epitopes on the surface of a protein or nanoparticle.[2][14] This can reduce the likelihood of the bioconjugate being recognized and cleared by the immune system, thereby lowering its immunogenic potential.[2][13] However, it is important to note that evidence has emerged of pre-existing anti-PEG antibodies in a subset of the population, which can lead to accelerated blood clearance of PEGylated drugs in some patients.[15][16] This remains an area of active research and a key consideration in drug development.

Reduction of Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[9][17] This separation is vital for preserving the biological activity of a protein by preventing the attached payload or label from sterically interfering with its active or binding sites.[14][18] Optimizing the linker length is a critical step in the design of bioconjugates like PROTACs, where a specific distance is required to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[1]

Key Applications in Modern Therapeutics and Diagnostics

The versatile properties of PEG4 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.[1]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a PEG4 spacer is often incorporated into the linker connecting the cytotoxic payload to the monoclonal antibody. Its primary roles are to enhance the solubility of the hydrophobic drug, prevent aggregation (especially at higher drug-to-antibody ratios, or DARs), and improve the overall pharmacokinetic profile of the ADC.[1][] The use of a defined PEG4 spacer contributes to the homogeneity of the final ADC product, a critical quality attribute for regulatory approval.[1]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[1] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility required for this complex to form efficiently.[1]

-

Diagnostics and Bio-imaging: PEG4 spacers are used to attach fluorescent dyes, biotin, or other labels to biomolecules for diagnostic and imaging applications.[1] The hydrophilic spacer enhances the solubility of the labeling reagent and the final conjugate, minimizes non-specific binding, and reduces steric hindrance, ensuring that the label does not interfere with the biomolecule's function.[1][20]

Quantitative Analysis and Characterization

Quantitative data underscores the advantages of incorporating PEG4 spacers into bioconjugate design.

Table 1: Physicochemical Properties of a Representative PEG4 Spacer

| Property | Value | Rationale / Implication |

| Structure | -(CH₂CH₂O)₄- | Four ethylene glycol units provide a balance of hydrophilicity and length.[1] |

| Molecular Weight | ~200-250 Da | Precise mass allows for homogeneity in the final conjugate.[1][3] |

| Spacer Arm Length | ~14-18 Å | Provides sufficient distance to mitigate steric hindrance in many applications.[9][17] |

| Solubility | High in aqueous buffers | Critical for overcoming the hydrophobicity of conjugated payloads.[2][20] |

Table 2: Comparative Effects of PEG4 Linker on Bioconjugate Properties

| Parameter | Unmodified Bioconjugate | PEG4-Modified Bioconjugate | Scientific Rationale |

| Aqueous Solubility | Low (for hydrophobic payloads) | High | The PEG4 hydration shell masks hydrophobicity and prevents aggregation.[4][9] |

| Aggregation Propensity | High | Low | Increased hydrophilicity reduces intermolecular hydrophobic interactions.[10] |

| Circulation Half-life | Short | Extended | Increased hydrodynamic volume reduces renal clearance.[11][13] |

| Immunogenicity | Potentially High | Generally Reduced | The PEG chain can mask antigenic epitopes on the biomolecule's surface.[2] |

Experimental Protocols

Protocol 1: General Procedure for Protein-Small Molecule Conjugation using an NHS-PEG4-Maleimide Linker

This protocol describes a common strategy for conjugating a small molecule containing a thiol group to a protein via its primary amines (e.g., lysine residues).

Objective: To covalently link a thiol-containing payload to a monoclonal antibody, leveraging the hydrophilic properties of a PEG4 spacer to ensure solubility and stability.

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG4-Maleimide linker

-

Thiol-containing small molecule payload

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffers: PBS (pH 7.4), Degassed PBS (pH 6.8)

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of the mAb in PBS, pH 7.4.

-

Immediately before use, dissolve the NHS-PEG4-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the thiol-containing payload in DMSO. If the payload may have formed disulfides, treat with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.

-

-

Step 1: Reaction of Antibody with Linker:

-

Slowly add a 5-10 fold molar excess of the dissolved NHS-PEG4-Maleimide linker to the mAb solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature. The NHS ester will react with primary amines on the antibody to form a stable amide bond.

-

-

Step 2: Purification of the Activated Antibody:

-

Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with degassed PBS, pH 6.8. This buffer exchange is critical as the maleimide group is more stable at a slightly lower pH.

-

-

Step 3: Conjugation to Thiol-Payload:

-

Immediately add a 3-5 fold molar excess of the prepared thiol-containing payload to the purified mAb-PEG4-Maleimide solution.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light. The maleimide group will react specifically with the thiol group on the payload to form a stable thioether bond.

-

-

Step 4: Final Purification:

-

Purify the final Antibody-Drug Conjugate (ADC) from unreacted payload and other reaction components using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).

-

-

Step 5: Characterization:

-

Determine the final protein concentration (e.g., via A280 measurement).

-

Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[21]

-

Protocol 2: Characterization of Bioconjugate Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the change in overall hydrophobicity of a protein after conjugation with a payload via a PEG4 linker. An increase in hydrophilicity (or a decrease in hydrophobicity) is expected.

Principle: HIC separates molecules based on their surface hydrophobicity. A high-salt mobile phase promotes the binding of hydrophobic regions of the protein to the stationary phase. A decreasing salt gradient then elutes the molecules, with more hydrophobic species eluting later (requiring lower salt concentrations).

Methodology:

-

Sample Preparation:

-

Prepare samples of the unconjugated antibody and the final purified ADC at the same concentration (e.g., 1 mg/mL) in the HIC binding buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

-

Chromatographic Conditions:

-

Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

Flow Rate: 0.5-1.0 mL/min.

-

Gradient: A linear gradient from 0% B to 100% B over 20-30 minutes.

-

Detection: UV at 280 nm.

-

-

Data Analysis:

-

Inject the unconjugated antibody and the ADC samples separately.

-

Compare the retention times. The unconjugated antibody will serve as the baseline. The ADC, now modified with a hydrophobic payload, will typically be more retained and elute later. However, the presence of the hydrophilic PEG4 spacer mitigates this shift.

-

A smaller shift in retention time for a PEG4-linked ADC compared to an ADC with a purely aliphatic linker demonstrates the hydrophilicity contribution of the PEG4 spacer. The chromatogram for the ADC will also show multiple peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.), with higher DAR species being more hydrophobic and having longer retention times.[21]

-

Conclusion

The PEG4 spacer, though a seemingly small component, plays a disproportionately significant role in the successful development of modified proteins for therapeutic applications.[9] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[9][10] Its ability to increase the aqueous solubility of hydrophobic molecules, prevent aggregation, and improve the in-vivo performance of bioconjugates makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the rationale behind its use is critical for the design and optimization of the next generation of targeted therapies.

References

- AxisPharm. (2024, September 24).

- Hydromer. (2025, April 2). PEG Hydrophilic Coatings and Their Biomedical Uses. Hydromer.

- Shac-Mohammadi, M. (n.d.).

- Li, J., et al. (n.d.). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers.

- Harris, J. M., & Chess, R. B. (n.d.). Effect of pegylation on pharmaceuticals. Semantic Scholar.

- BenchChem. (n.d.). The Strategic Advantage of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide. BenchChem.

- BenchChem. (n.d.).

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Veronese, F. M., & Pasut, G. (n.d.).

- BenchChem. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrophilic Properties of the Sulfone-Bis-PEG4-Acid Spacer. BenchChem.

- Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles.

- Li, M., et al. (2021, February 14). Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater.

- BOC Sciences. (n.d.).

- BenchChem. (n.d.). The Pivotal Role of PEG4 Spacers in Protein Modification: An In-depth Technical Guide. BenchChem.

- BenchChem. (n.d.). Application Notes: The Role of PEG4 Spacers in Advanced Drug Development. BenchChem.

- Liu, X., et al. (2013, July 18). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation.

- Truong, N. P., et al. (2020, February 2). The Importance of Poly(ethylene glycol)

- Lumiprobe. (n.d.).

- D'Souza, A. A., & Devarajan, P. V. (n.d.). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.

- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.

- Thermo Fisher Scientific. (n.d.). EZ-Link NHS-PEG4-Biotin. Thermo Fisher Scientific.

- Biopharma PEG. (n.d.).

- ACS Publications. (2025, November 19). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hydromer.com [hydromer.com]

- 6. chempep.com [chempep.com]

- 7. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Boc-NH-PEG4-amine in Bioconjugation and Crosslinking

<_

For researchers, scientists, and drug development professionals, the precise chemical modification of biomolecules is a foundational practice. The ability to link molecules together—whether for creating antibody-drug conjugates (ADCs), functionalizing surfaces, or developing advanced diagnostics—relies on a versatile toolkit of chemical linkers.[1] Among these, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an in-depth examination of Boc-NH-PEG4-amine, a heterobifunctional linker, focusing on its mechanism of action and its application in sophisticated crosslinking strategies.

I. Introduction to Boc-NH-PEG4-amine: Structure and Functionality

Boc-NH-PEG4-amine is a discrete PEG (dPEG®) linker characterized by a four-unit polyethylene glycol chain. This structure is flanked by two different functional groups: a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other.[3] This heterobifunctional nature is the key to its utility in multi-step, controlled bioconjugation reactions.

-

The PEG4 Spacer: The core of the molecule is a hydrophilic chain of four repeating ethylene oxide units.[4] This PEG linker serves multiple critical functions in the final conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules it is attached to, which is crucial for drug formulation and administration.[1]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[2][5]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule, potentially reducing the likelihood of an adverse immune response.[1]

-

Flexible Spacer: The PEG chain acts as a flexible spacer arm, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and function.[1]

-

-

The Terminal Primary Amine (-NH2): This is the reactive "business end" of the linker. Primary amines are nucleophilic and readily react with a variety of electrophilic groups. This allows for the initial covalent attachment of the linker to a target molecule.[6] Common reaction partners include:

-

Activated carboxylic acids (e.g., NHS esters)

-

Isothiocyanates

-

Aldehydes (via reductive amination)

-

-

The Boc-Protected Amine (Boc-NH-): The second primary amine is rendered temporarily inert by the presence of the tert-butyloxycarbonyl (Boc) protecting group.[7] The Boc group is stable under many common reaction conditions but can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This "on-demand" reactivity is central to the linker's role in controlled, sequential crosslinking.

Table 1: Physicochemical Properties of Boc-NH-PEG4-amine

| Property | Value | Source |

| Molecular Formula | C15H32N2O6 | |

| Molecular Weight | 336.42 g/mol | |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

| Solubility | Soluble in water and many organic solvents | [10] |

| Key Features | Heterobifunctional, discrete PEG length, acid-labile Boc protecting group | [3] |

II. The Two-Stage Mechanism of Action in Crosslinking

The "mechanism of action" for Boc-NH-PEG4-amine in crosslinking is not a single reaction but a strategic, two-stage process. This allows for the precise and orderly assembly of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs).[]

Stage 1: Initial Conjugation via the Primary Amine

The first stage involves the covalent attachment of the linker to the first target molecule (Molecule A). This is typically achieved by reacting the free primary amine of the linker with an activated functional group on Molecule A. A widely used and robust method is the reaction with an N-hydroxysuccinimide (NHS) ester.[2][6]

-

Activation of Molecule A: If Molecule A has a carboxylic acid group, it must first be activated. This is commonly done using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[12] The EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[12]

-

Nucleophilic Attack: The primary amine of Boc-NH-PEG4-amine then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on Molecule A.[13]

-

Amide Bond Formation: This attack results in the formation of a stable, covalent amide bond, linking Molecule A to the PEG spacer, while releasing NHS as a byproduct.[14] Throughout this process, the Boc group remains intact, protecting the other end of the linker.

Caption: Stage 2: Boc Deprotection and Secondary Conjugation.

-

Secondary Crosslinking: The deprotected and neutralized conjugate, now presenting a reactive primary amine, can be reacted with an activated Molecule B (e.g., a drug with an NHS ester group) using the same amine-reactive chemistry described in Stage 1. [6]The result is a final, precisely assembled crosslinked product: Molecule A-PEG4-Molecule B.

III. Experimental Protocol: Synthesis of a Model Antibody-Drug Conjugate (ADC)

This protocol outlines a generalized, two-step procedure for conjugating a small molecule drug (payload) to an antibody via the Boc-NH-PEG4-amine linker.

Part A: Conjugation of Linker to the Antibody

This step attaches the linker to lysine residues on the antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Boc-NH-PEG4-amine

-

BS3 (Bis(sulfosuccinimidyl) suberate), a water-soluble, homobifunctional NHS-ester crosslinker

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size Exclusion Chromatography (SEC) or Dialysis cassettes

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in reaction buffer.

-

Crosslinker Activation (Antibody Modification):

-

Prepare a fresh stock solution of BS3 in anhydrous DMSO.

-

Add a 10 to 20-fold molar excess of BS3 to the antibody solution. The exact ratio should be optimized to control the linker-to-antibody ratio (LAR).

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. This reaction attaches one end of the BS3 linker to the antibody's primary amines, leaving the other NHS ester end free.

-

-

Removal of Excess Crosslinker: Immediately purify the activated antibody from excess, unreacted BS3 using a desalting column or dialysis against PBS, pH 7.4. This is a critical step to prevent unwanted antibody-antibody crosslinking in the next step.

-

Linker Conjugation:

-

Prepare a fresh stock solution of Boc-NH-PEG4-amine in reaction buffer.

-

Add a 50 to 100-fold molar excess of the Boc-NH-PEG4-amine solution to the purified, activated antibody.

-

Incubate for 2 hours at room temperature. The free amine of the PEG linker will react with the free NHS ester on the BS3-modified antibody.

-

-

Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining NHS esters. Incubate for 15 minutes.

-

Purification: Purify the Antibody-Linker conjugate (Ab-BS3-PEG4-NH-Boc) from excess linker and reaction byproducts using SEC or extensive dialysis.

-

Characterization: Characterize the conjugate to determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) using techniques like MALDI-TOF MS or UV-Vis spectroscopy. [15] Part B: Payload Conjugation

This step involves deprotecting the linker and attaching the drug.

Materials:

-

Purified Antibody-Linker conjugate (from Part A)

-

Deprotection Buffer: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Neutralization Buffer: 5% Diisopropylethylamine (DIEA) in DCM

-

Activated Payload: e.g., MMAE with an NHS-ester functional group

-

Final Formulation Buffer: e.g., Histidine-Sucrose buffer, pH 6.0

Methodology:

-

Boc Deprotection:

-

Lyophilize the Antibody-Linker conjugate to remove water.

-

Resuspend the dried conjugate in the deprotection buffer and incubate for 30 minutes at room temperature. [16]Caution: This step must be performed in a chemical fume hood.

-

Evaporate the TFA/DCM under a stream of nitrogen.

-

-

Neutralization: Resuspend the sample in the neutralization buffer and incubate for 5 minutes to neutralize the TFA salt and generate the free amine. Evaporate the solvent.

-

Payload Conjugation:

-

Immediately redissolve the deprotected, neutralized antibody-linker conjugate in a suitable reaction buffer (e.g., PBS with 5% DMSO, pH 8.0).

-

Add a 5 to 10-fold molar excess of the activated payload (Drug-NHS).

-

Incubate for 2-4 hours at room temperature, protected from light.

-

-

Final Purification: Purify the final ADC (Ab-BS3-PEG4-Payload) from unreacted payload and byproducts using SEC or tangential flow filtration (TFF).

-

Final Characterization: Analyze the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and binding affinity. [17]

IV. Conclusion: The Strategic Advantage of Controlled Chemistry

Boc-NH-PEG4-amine exemplifies the power of controlled chemical strategies in modern bioconjugation. Its heterobifunctional nature, combined with the acid-labile Boc protecting group, provides researchers with a robust tool for the stepwise assembly of complex biomolecular constructs. [18]The integrated PEG4 spacer simultaneously imparts beneficial physicochemical properties, enhancing the performance and therapeutic potential of the final conjugate. [19][20]By understanding the underlying mechanisms of amine reactivity and Boc deprotection, scientists can leverage this versatile linker to design and synthesize next-generation therapeutics and diagnostics with precision and confidence.

References

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. 2024-09-24. Available from: [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]

-

Protein Conjugation, Cross-Linking, and PEGylation. ResearchGate. Available from: [Link]

-

PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. 2025-02-19. Available from: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

-

Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. ACS Publications. Available from: [Link]

-

Boc-NH-PEG4-amine. PubChem. Available from: [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. 2025-09-30. Available from: [Link]

-

Boc Deprotection Mechanism. YouTube. 2022-12-14. Available from: [Link]

- Conversion of amine- to carboxyl groups on solid surfaces. Google Patents.

-

Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. 2025-08-07. Available from: [Link]

-

Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC. Available from: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

-

Strategies for successful crosslinking and bioconjugation applications. YouTube. 2018-05-03. Available from: [Link]

-

Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. 2020-07-13. Available from: [Link]

-

Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. 2023-05-15. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available from: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. 2014-06-13. Available from: [Link]

-

Experimental Procedure. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. purepeg.com [purepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]

- 20. researchgate.net [researchgate.net]

The Strategic Core: Unpacking the Role of Boc-NH-PEG4-amine in Advanced PROTAC Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The success of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide provides an in-depth exploration of Boc-NH-PEG4-amine, a cornerstone building block in modern PROTAC synthesis. We will dissect its molecular architecture, elucidate the strategic advantages of its built-in functionalities, and provide field-proven experimental protocols for its application. This document serves as a comprehensive resource for researchers aiming to leverage this versatile linker to accelerate the design and synthesis of potent and effective protein degraders.

The PROTAC Revolution: A New Therapeutic Modality